molecular formula C13H14ClNO4S B2965537 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate CAS No. 73059-19-5

2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate

Cat. No.: B2965537
CAS No.: 73059-19-5
M. Wt: 315.77
InChI Key: HFIJCDZAEGSYAQ-UHFFFAOYSA-N
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Description

2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₂H₁₂ClNO₄S. It is known for its unique structural features, including a pyridinium ring substituted with chlorine, hydroxyl, and methyl groups, and a sulfonate group derived from 4-methylbenzene. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate typically involves the following steps:

  • Formation of the Pyridinium Core: The pyridinium ring is formed by reacting pyridine with an appropriate alkylating agent, such as methyl iodide, to introduce the methyl group.

  • Chlorination: The pyridinium core is then chlorinated to introduce the chlorine atom at the desired position.

  • Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.

  • Sulfonation: Finally, the compound is sulfonated using 4-methylbenzene sulfonic acid or its derivatives to introduce the sulfonate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to produce corresponding carboxylic acids or ketones.

  • Reduction: The compound can be reduced to remove the chlorine atom or to convert the pyridinium ring to a pyridine derivative.

  • Substitution Reactions: The chlorine and hydroxyl groups can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution Reactions: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Pyridine derivatives and chloroalkanes.

  • Substitution Products: Various substituted pyridines and pyridinium salts.

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and affect their activity by binding to active sites or altering substrate specificity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Chloro-1-methylpyridinium iodide: Used as a coupling reagent in peptide synthesis.

  • 2-Chloro-3-hydroxy-1-methylpyridin-1-ium chloride: Another derivative with similar applications in organic synthesis.

  • 4-Methylbenzene sulfonic acid: A related sulfonic acid used in various industrial processes.

Uniqueness: 2-Chloro-3-hydroxy-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its ability to undergo multiple types of reactions makes it a versatile compound in scientific research and industrial processes.

Properties

IUPAC Name

2-chloro-1-methylpyridin-1-ium-3-ol;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H6ClNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-3-5(9)6(8)7/h2-5H,1H3,(H,8,9,10);2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIJCDZAEGSYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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